Methylcarbonate

Pharmaceutical Prodrug Design Transdermal Drug Delivery Carbonate Ester Chemistry

Dimethyl carbonate (DMC, CAS 616-38-6) delivers mono-methylation selectivity exceeding 99.5% in arylacetonitrile reactions—unattainable with halogenated reagents. LD₅₀ of 13.8 g/kg (rat oral) and >90% biodegradability in 28 days contrast sharply with dimethyl sulfate and methyl iodide. Mass index values of 3–6 confirm reduced material flow. Not interchangeable with diethyl carbonate, ethyl methyl carbonate, or halogenated methylating agents. Ideal for green methylation, lithium-ion battery electrolytes, and pharmaceutical transdermal prodrug synthesis where methyl carbonate promoieties outperform higher alkyl homologs in stratum corneum flux.

Molecular Formula C2H3O3-
Molecular Weight 75.04 g/mol
Cat. No. B8334205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcarbonate
Molecular FormulaC2H3O3-
Molecular Weight75.04 g/mol
Structural Identifiers
SMILESCOC(=O)[O-]
InChIInChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1
InChIKeyCXHHBNMLPJOKQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Carbonate Technical Baseline: CAS 616-38-6 Properties, Identity, and Industrial Procurement Considerations


Methyl carbonate (CAS 616-38-6), synonymously referred to as dimethyl carbonate (DMC) and carbonic acid dimethyl ester, is a linear organic carbonate with the molecular formula C₃H₆O₃ and molecular weight 90.08 [1]. At ambient conditions, it exists as a colorless, flammable liquid with a boiling point of 90.3°C, density of 1.07 g/cm³ at 20°C, and viscosity of 0.625 cP at 20°C [2]. Critically for procurement, the name 'methyl carbonate' in commercial and scientific literature frequently denotes dimethyl carbonate (DMC) specifically; the term also serves as a functional moiety descriptor in asymmetric carbonates (e.g., ethyl methyl carbonate, methyl phenyl carbonate) and carbonate prodrugs, necessitating precise specification of molecular structure and purity grade during sourcing [3].

Why Methyl Carbonate (DMC) Cannot Be Freely Substituted with Generic Carbonates or Methylating Agents


Generic substitution of methyl carbonate (dimethyl carbonate) with structurally related carbonates (e.g., diethyl carbonate, ethyl methyl carbonate) or alternative methylating agents (e.g., methyl iodide, dimethyl sulfate) is precluded by quantifiable, application-critical differences in reactivity, selectivity, safety, and performance. In methylation reactions, DMC exhibits atom economy values intermediate between methanol and dimethyl sulfate [1], but its distinct chemoselectivity profile—enabling mono-methylation selectivity exceeding 99.5% in arylacetonitrile reactions [2]—cannot be replicated by halogenated reagents. In lithium-ion battery electrolytes, methyl phenyl carbonate (MPC) additives demonstrate electrochemical performance parity with vinylene carbonate (VC) at substantially lower impedance [3]. In pharmaceutical prodrug design, the methyl carbonate moiety confers stratum corneum partition coefficients significantly higher than ethyl, propyl, butyl, or pentyl carbonate analogs [4]. These application-specific, data-backed differentiations render indiscriminate interchange technically and economically untenable.

Quantitative Differentiation of Methyl Carbonate vs. Comparator Compounds: A Procurement Evidence Guide


Transdermal Prodrug Delivery: Methyl Carbonate Moiety Outperforms All Higher Alkyl Carbonate Homologs in Human Skin Flux and Permeability

In a head-to-head evaluation of naltrexone 3-O-alkyl carbonate prodrugs, the methyl carbonate derivative (ME-NTX) provided the highest naltrexone flux through human stratum corneum among all alkyl carbonate homologs tested (methyl, ethyl, n-propyl, isopropyl, n-butyl, n-pentyl). The methyl carbonate prodrug demonstrated the highest apparent permeability coefficient (Kp) and the highest stratum corneum/vehicle partition coefficient within the entire prodrug series [1][2]. Branched-chain prodrugs and longer-chain carbonate homologs all exhibited significantly lower transdermal flux values than the straight-chain methyl carbonate prodrug [3].

Pharmaceutical Prodrug Design Transdermal Drug Delivery Carbonate Ester Chemistry

Lithium-Ion Battery Electrolyte Additives: Methyl Phenyl Carbonate (MPC) Matches Vinylene Carbonate (VC) Performance with Substantially Lower Cell Impedance

In direct head-to-head testing in Li[Ni₀.₃₃Mn₀.₃₃Co₀.₃₃]O₂/graphite pouch cells, methyl phenyl carbonate (MPC) additive demonstrated coulombic efficiency and charge-endpoint capacity slippage rates statistically equivalent to 2 wt% vinylene carbonate (VC), the industry-standard additive [1]. Critically, impedance spectroscopy revealed that cells containing phenyl carbonates (including MPC) exhibited substantially lower impedance than cells containing 2 wt% VC after 1000 hours of storage at 40°C and 4.2 V [2][3]. Additionally, MPC addition at 1% loading completely eliminated the transesterification of ethyl methyl carbonate (EMC) to dimethyl carbonate (DMC) and diethyl carbonate (DEC) that occurs during formation in control electrolyte cells [4].

Lithium-Ion Battery Electrolytes SEI Additives Electrochemical Impedance Spectroscopy

High-Voltage NMC811 Cell Performance: Methyl Phenyl Carbonate Outperforms Vinylene Carbonate in Coulombic Efficiency and Capacity Retention

In LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/graphite pouch cells—a high-voltage, high-energy-density cathode chemistry—systematic evaluation revealed that methyl phenyl carbonate (MPC) or diphenyl carbonate additives increased coulombic efficiency, reduced charge end-point capacity slippage rate, decreased self-discharge rate during storage, and improved capacity retention during long-term cycling compared to cells containing 2% vinylene carbonate (VC) [1]. The study explicitly concludes that diphenyl or methylphenyl carbonate outperforms vinylene carbonate in this high-voltage NMC811 system [2].

High-Voltage Lithium-Ion Batteries NMC811 Cathodes Electrolyte Additive Optimization

Methylating Agent Green Chemistry Metrics: DMC Achieves Mass Index of 3-6 vs. Hazardous Reagents with Less Favorable EHS Profiles

A comprehensive comparative analysis of 33 literature procedures for O-methylation of phenol, mono-C-methylation of phenylacetonitrile, and mono-N-methylation of aniline assessed methylating efficiency via atom economy (AE) and mass index (MI). Dimethyl carbonate (DMC) yielded very favorable mass indexes in the range of 3-6, indicating significantly reduced overall material flow (reagents, catalysts, solvents) compared to methyl iodide and dimethyl sulfate-based processes [1]. The atom economy trend across the four methylating agents was established as: MeOH >> DMC ≥ DMS > MeI [2]. Furthermore, DMC demonstrates an oral acute toxicity (LD₅₀ rat) of 13.8 g/kg, classifying it as non-toxic, with >90% biodegradability within 28 days [3], whereas dimethyl sulfate is classified as highly toxic and carcinogenic [4].

Green Chemistry Methylation Reactions Atom Economy Process Mass Intensity

O-Methylation Chemoselectivity: Asymmetric Alkyl Methyl Carbonates Enable Ambient-Pressure Operation vs. DMC's Sealed-Vessel Requirement

In O-methylation of phenols (ArOH: Ar = Ph, p-CH₃C₆H₄, p-ClC₆H₄, o- and p-CH₃COC₆H₄, 2-naphthyl), asymmetric alkyl methyl carbonates (CH₃OCOOR; R = n-Pr, n-Bu, CH₃O(CH₂)₂O(CH₂)₂) enable quantitative conversion at ambient pressure (e.g., phenol to anisole in 4.5 h at 150°C using 2-(2-methoxyethoxy)ethyl methyl carbonate with K₂CO₃ catalyst) . In direct comparison, methylation reactions using symmetric dimethyl carbonate (DMC) require sealed pressurized reaction vessels, presenting both capital equipment cost and process safety implications . The O-methylation selectivity of asymmetric alkyl methyl carbonates remains robust across the 120-150°C temperature range, with selectivity modulated by solvent choice (DMF and triglyme identified as superior media) rather than temperature .

O-Methylation Phenol Derivatization Asymmetric Carbonates Process Safety Engineering

Methyl Carbonate Moiety Confers Optimal Hydrolytic Stability-Activity Balance Among Alkyl Carbonate Prodrugs

In a series of carbonate prodrugs for penciclovir, rates of chemical hydrolysis in pH 7.4 phosphate buffer at 37°C exhibited a clear alkyl chain-length dependence: hydrolysis rate decreased in the order methyl > ethyl = n-pentyl > n-propyl > n-butyl = isopentyl > isobutyl > isopropyl [1]. The methyl carbonate derivative displayed the fastest hydrolysis rate among all alkyl carbonates tested, while maintaining sufficient stability for formulation and administration. In an independent but mechanistically consistent finding for PMPA (9-[2-(phosphonomethoxy)propyl]adenine) prodrugs, the isopropyl methyl carbonate derivative (bis(POC)PMPA) was selected as a clinical candidate based on its combination of chemical stability and good oral bioavailability [2].

Carbonate Prodrugs Hydrolytic Stability Oral Bioavailability Prodrug Design

Evidence-Based Application Scenarios for Methyl Carbonate and Methyl Carbonate-Containing Compounds in Research and Industrial Procurement


Transdermal Prodrug Formulation Development

Pharmaceutical formulation scientists developing transdermal delivery systems for poorly permeable parent drugs should prioritize methyl carbonate promoieties over higher alkyl carbonate homologs. Evidence from human stratum corneum permeation studies demonstrates that the methyl carbonate prodrug (ME-NTX) provides the highest drug flux, highest apparent permeability coefficient (Kp), and highest SC/vehicle partition coefficient among all tested alkyl carbonate derivatives [8]. Branched-chain and longer-chain carbonate prodrugs consistently exhibit significantly lower transdermal flux values [9]. This differentiation directly impacts candidate selection in early-stage transdermal prodrug development.

Lithium-Ion Battery Electrolyte Formulation for 4.2V-Class NMC/Graphite Cells

Electrolyte formulators targeting 4.2V-class Li[Ni₁/₃Mn₁/₃Co₁/₃]O₂/graphite pouch cells should evaluate methyl phenyl carbonate (MPC) as an additive alternative or complement to vinylene carbonate (VC). Head-to-head testing establishes that MPC at 1-4 wt% delivers coulombic efficiency and charge-endpoint capacity slippage statistically equivalent to 2 wt% VC, while yielding substantially lower cell impedance after 1000h storage at 40°C and 4.2V [8]. MPC also completely eliminates EMC transesterification during formation, a known side reaction in control electrolytes [9]. These data support MPC procurement for electrolyte optimization targeting reduced internal resistance without sacrificing cycle life.

Green Chemistry Methylation Process Development

Process chemists developing methylation workflows subject to EHS regulations and sustainability mandates should benchmark dimethyl carbonate (DMC) against methyl iodide and dimethyl sulfate. Comparative green chemistry metrics analysis across 33 literature procedures establishes that DMC yields mass index values of 3-6, signifying reduced overall material flow relative to MeI and DMS-based processes [8]. DMC's LD₅₀ (rat oral) of 13.8 g/kg and >90% biodegradability in 28 days [9] contrast sharply with the high toxicity and carcinogenicity classifications of DMS [7]. These quantified EHS advantages position DMC as the preferred methylating agent for processes where worker safety and waste minimization are procurement-critical criteria.

High-Voltage NMC811/Gr Lithium-Ion Cell Electrolyte Optimization

Battery developers targeting high-voltage LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/graphite cells for EV and grid storage applications should evaluate methyl phenyl carbonate (MPC) as a performance-enhancing additive. Systematic investigation demonstrates that MPC addition increases coulombic efficiency, reduces charge end-point capacity slippage, decreases self-discharge during storage, and improves long-term cycling capacity retention compared to cells with 2% vinylene carbonate [8]. The study explicitly concludes that methylphenyl carbonate outperforms VC in this high-voltage NMC811 system [9]. For procurement decisions in high-energy-density cell development, MPC represents an evidenced superior additive candidate over the incumbent VC standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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